molecular formula C22H36N6O12S2 B13825428 H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt

H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt

Cat. No.: B13825428
M. Wt: 640.7 g/mol
InChI Key: SPVPFVKYMAGOSM-XUXIUFHCSA-N
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Description

The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its role in antioxidant defense, detoxification, and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” typically involves the stepwise assembly of the tripeptide chain. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. After the assembly of the tripeptide chain, the protecting groups are removed under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the peptide is assembled on a solid resin, and each amino acid is added sequentially. After the synthesis is complete, the peptide is cleaved from the resin and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

“H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfide-linked dimers, reduced monomers, and various substituted derivatives. These products have distinct properties and applications depending on the functional groups introduced .

Scientific Research Applications

Chemistry

In chemistry, “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” is used as a building block for the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .

Biology

In biology, this compound is studied for its role in cellular processes such as antioxidant defense and detoxification. It is a key component of the glutathione system, which protects cells from oxidative stress and maintains redox balance .

Medicine

In medicine, “this compound” is investigated for its potential therapeutic applications. It has been shown to have anti-inflammatory and cytoprotective effects, making it a candidate for treating conditions related to oxidative stress and inflammation .

Industry

In industry, this compound is used in the production of pharmaceuticals, cosmetics, and food additives. Its antioxidant properties make it valuable for preserving the stability and shelf life of products .

Mechanism of Action

The mechanism of action of “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” involves its ability to interact with reactive oxygen species (ROS) and other free radicals. The thiol group of cysteine can donate electrons to neutralize ROS, thereby preventing cellular damage. Additionally, this compound can form disulfide bonds with other thiol-containing molecules, modulating their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to form both oxidized and reduced forms makes it versatile in various applications .

Properties

Molecular Formula

C22H36N6O12S2

Molecular Weight

640.7 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H36N6O12S2/c1-2-40-18(33)8-26-20(35)14(28-16(30)6-4-12(24)22(38)39)10-42-41-9-13(19(34)25-7-17(31)32)27-15(29)5-3-11(23)21(36)37/h11-14H,2-10,23-24H2,1H3,(H,25,34)(H,26,35)(H,27,29)(H,28,30)(H,31,32)(H,36,37)(H,38,39)/t11-,12-,13-,14-/m0/s1

InChI Key

SPVPFVKYMAGOSM-XUXIUFHCSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCOC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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